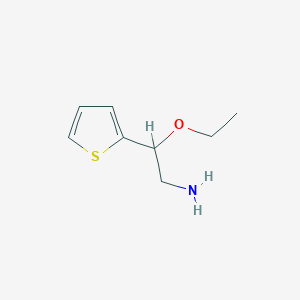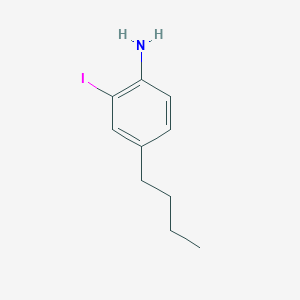
1-(6-Methoxy-2-naphthyl)ethan-1-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methoxy-2-naphthyl)ethan-1-one oxime , also known by its chemical formula C₁₃H₁₃NO₂ , is a compound with intriguing properties. Its molecular structure consists of a naphthalene ring substituted with a methoxy group (CH₃O) at position 6, attached to an ethanone moiety (CH₃C=O) via an oxime functional group (N=O) .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Anticonvulsant and Antimicrobial Activities
1-(6-Methoxy-2-naphthyl)ethan-1-one oxime and its derivatives have been explored for potential anticonvulsant and antimicrobial applications. Studies have shown that certain oxime and oxime ether derivatives exhibit both anticonvulsant and antimicrobial activities. This is evident in the synthesis of oxime ethers derived from 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and similar compounds. These derivatives have been tested using maximal electroshock and subcutaneous metrazole tests in mice and rats. They have also been evaluated for their effectiveness against various microorganisms, including S. aureus, E. coli, and C. albicans (Karakurt et al., 2006).
Influence on Reactivity in Organic Chemistry
The methoxy and ethoxy groups in compounds like 1-(6-Methoxy-2-naphthyl)ethan-1-one oxime have been found to influence the reactivity in organic chemistry processes, particularly in alkyl–oxygen fission reactions. The presence of these groups in naphthyl radicals reinforces alkyl–oxygen heterolysis, impacting the efficiency of various chemical reactions (Kenyon & Sharan, 1966).
Crystal and Molecular Structure Studies
Detailed crystal and molecular structure studies have been conducted on derivatives of 1-(6-Methoxy-2-naphthyl)ethan-1-one oxime. For instance, compounds like ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have been analyzed using single crystal X-ray diffraction data. These studies provide insights into the molecular configurations and intermolecular interactions that influence crystal packing stability (Kaur et al., 2012).
Photopolymerization in Polymer Chemistry
Naphthalene-based oxime esters, including those with structures related to 1-(6-Methoxy-2-naphthyl)ethan-1-one oxime, have been used as Type I photoinitiators in free radical photopolymerization. These compounds exhibit unique photochemical properties and are crucial in initiating polymerization processes under specific light conditions (Lee et al., 2022).
Antiinflammatory Properties
Certain analogues of 1-(6-Methoxy-2-naphthyl)ethan-1-one oxime, like 4-(6-methoxy-2-naphthyl)butan-2-one, have been studied for their antiinflammatory properties. The structure-activity relationship indicates that the presence of specific lipophilic groups in conjunction with the butan-2-one side chain enhances the antiinflammatory activity of these compounds (Goudie et al., 1978).
Propriétés
IUPAC Name |
(NE)-N-[1-(6-methoxynaphthalen-2-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(14-15)10-3-4-12-8-13(16-2)6-5-11(12)7-10/h3-8,15H,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUMAWUBPURONA-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxy-2-naphthyl)ethan-1-one oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

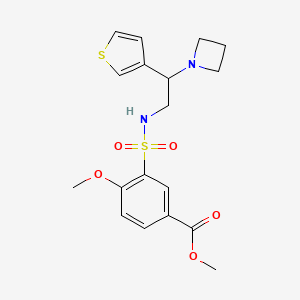
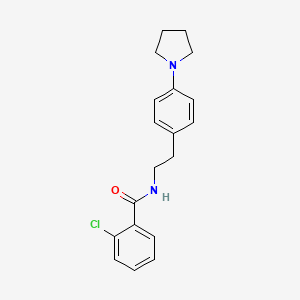

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile](/img/structure/B3000017.png)
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-2-chloropyridine-4-carboxamide](/img/structure/B3000018.png)

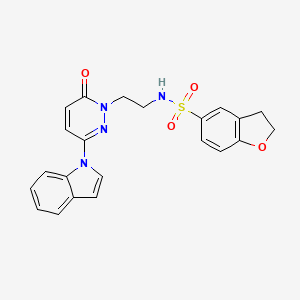
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B3000029.png)
![4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B3000030.png)


